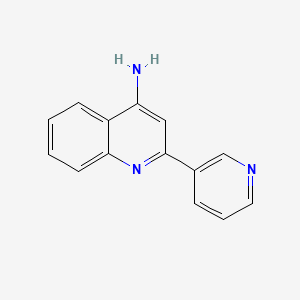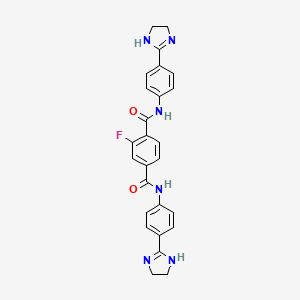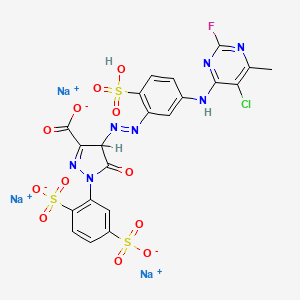![molecular formula C10H18O2 B12791299 1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane CAS No. 137720-42-4](/img/structure/B12791299.png)
1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane is a bicyclic acetal compound known for its unique structure and chemical properties. This compound is characterized by its two oxygen atoms and a bicyclic framework, making it an interesting subject for various chemical studies and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane typically involves multiple steps starting from simpler organic molecules. One common method involves the reaction of 3,4-dihydro-2H-pyran-2-carbaldehyde (acrolein dimer) through a series of six reaction steps . The process includes ring-opening polymerization in the presence of strong Lewis acids such as antimony pentafluoride and antimony pentachloride .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but the synthetic routes used in laboratory settings can be scaled up for industrial applications. The use of robust catalysts and optimized reaction conditions can facilitate the large-scale production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.
Substitution: Substitution reactions can occur at various positions on the bicyclic framework, leading to a variety of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, acid-catalyzed hydrolysis can lead to molecular rearrangement, forming novel ring systems .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation followed by methanolysis can yield spiroketal derivatives .
Wissenschaftliche Forschungsanwendungen
1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a subject of interest in biological studies, particularly in understanding its interactions with biological molecules.
Medicine: Research into its potential medicinal properties is ongoing, with studies focusing on its biological activity and potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane involves its interaction with various molecular targets. The compound can undergo molecular rearrangements and form different ring systems under specific conditions, which can influence its reactivity and interactions with other molecules . The pathways involved in these reactions are complex and depend on the specific conditions and reagents used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,8-Dioxabicyclo[3.2.1]octane: A similar bicyclic acetal with different substituents.
8-Azabicyclo[3.2.1]octane: Another bicyclic compound with a nitrogen atom in the ring structure.
Uniqueness
1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane is unique due to its specific substituents and the presence of two oxygen atoms in the bicyclic framework. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
137720-42-4 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
1,5,7,7-tetramethyl-6,8-dioxabicyclo[3.2.1]octane |
InChI |
InChI=1S/C10H18O2/c1-8(2)9(3)6-5-7-10(4,11-8)12-9/h5-7H2,1-4H3 |
InChI-Schlüssel |
PUFFWQKDMLTJJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2(CCCC(O1)(O2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



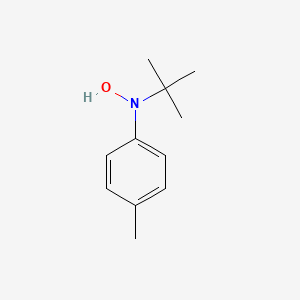
![3-chloro-9,9-dimethyl-6-phenyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B12791230.png)
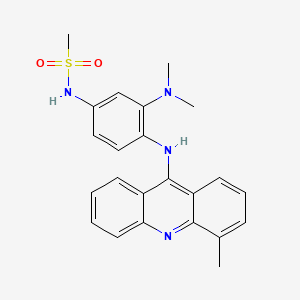


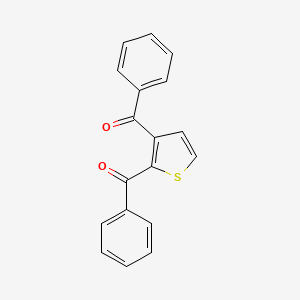
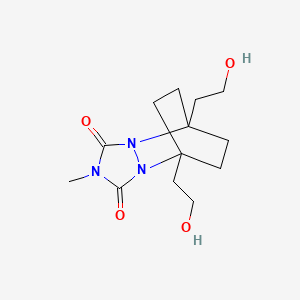
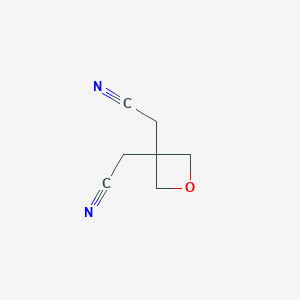
![1,5,7,7-Tetramethyl-6,8-dioxabicyclo[3.2.1]octane](/img/structure/B12791283.png)
